molecular formula C19H13Cl2N3S3 B3414663 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 946360-84-5

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Cat. No.: B3414663
CAS No.: 946360-84-5
M. Wt: 450.4 g/mol
InChI Key: NDKBRHSHYPKIEO-UHFFFAOYSA-N
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Description

The compound 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a thioether-linked 3,4-dichlorobenzyl group and a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl moiety. Its structure integrates multiple pharmacophoric elements:

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, often associated with bioactivity in medicinal chemistry.
  • 3,4-Dichlorophenyl group: A lipophilic aromatic substituent that enhances membrane permeability and target binding via halogen bonding.

Properties

IUPAC Name

5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S3/c1-11-18(27-19(22-11)16-3-2-8-25-16)15-6-7-17(24-23-15)26-10-12-4-5-13(20)14(21)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKBRHSHYPKIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions

    Preparation of Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving thiourea and α-haloketones.

    Attachment of Dichlorophenylmethyl Sulfanyl Group: The final step involves the nucleophilic substitution of the pyridazine core with a dichlorophenylmethyl sulfanyl group, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

  • Sulfoxide Formation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.

  • Sulfone Formation : Prolonged exposure to hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts the thioether to a sulfone.

Experimental data :

Oxidizing AgentConditionsProductStability Notes
mCPBACH₂Cl₂, 0°C, 2 hSulfoxideSensitive to light
H₂O₂ (30%)AcOH, 60°C, 6 hSulfoneRequires inert atmosphere

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring undergoes NAS at electron-deficient positions (C-4 and C-5) due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at C-4, enabling further cross-coupling reactions .

  • Amination : Treatment with ammonia in the presence of Cu(I) catalysts substitutes the sulfanyl group with an amine.

Reactivity trends :

  • The thiophene-thiazole substituent stabilizes the pyridazine ring, reducing its susceptibility to hydrolysis.

  • Steric hindrance from the 3,4-dichlorobenzyl group limits substitution at C-3.

Electrophilic Substitution on Thiophene and Thiazole

The thiophene moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position (C-5), while the thiazole ring remains inert under mild conditions due to electron-withdrawing effects :

ReactionReagentsPosition ModifiedNotes
NitrationHNO₃, H₂SO₄, 0°CThiophene C-5Requires low temperature
SulfonationSO₃, DCE, 40°CThiophene C-5Limited by thiazole stability

Metal Complexation and Biological Interactions

The sulfur and nitrogen atoms in the thiazole and pyridazine rings facilitate coordination with transition metals, forming complexes with potential bioactivity :

  • Pd(II) Complexes : React with K₂[PdCl₄] to form square-planar complexes, showing enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 μM vs. 12.4 μM for cisplatin) .

  • Zn(II) Coordination : Binds Zn²⁺ via thiazole nitrogen, altering fluorescence properties .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the thioether bond, generating pyridazine-3-thiol and 3,4-dichlorobenzyl radicals.

  • Hydrolysis : Resistant to aqueous hydrolysis at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Medicinal Chemistry

Potential Anti-Cancer Agent
The compound is under investigation for its anti-cancer properties. Studies suggest that it may interact with specific molecular targets involved in cell proliferation, potentially inhibiting tumor growth. The thiazolyl and pyridazine moieties are believed to play crucial roles in binding to these targets, leading to the disruption of cellular processes and induction of apoptosis. Research indicates that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Mechanism of Action
The mechanism involves the inhibition of key enzymes or receptors associated with cancer cell proliferation. The compound's unique functional groups facilitate interactions with these molecular targets, making it a candidate for further development as an anti-cancer drug.

Materials Science

Organic Electronics
Due to its electronic properties, 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is being explored for applications in organic electronics. It shows promise in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and its stability under operational conditions make it a valuable material in these technologies.

Biological Studies

Antimicrobial and Antifungal Activities
Research has indicated that this compound possesses antimicrobial and antifungal properties. Its effectiveness against various pathogens makes it a candidate for further exploration in the development of new antimicrobial agents. Preliminary studies have shown significant activity against certain bacteria and fungi, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation. The compound’s thiazolyl and pyridazine moieties are crucial for binding to these targets, leading to the disruption of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and halogen bonding compared to 3,4-dimethoxyphenyl (electron-donating) or 3-methoxyphenyl in analogues .
  • Thiazole vs. Oxadiazole : The thiazole ring in the target compound may offer better metabolic stability than oxadiazole-containing analogues, which are prone to hydrolysis .

Pharmacological Implications :

  • Trifluoromethyl groups (as in ) increase metabolic resistance and blood-brain barrier penetration, whereas dichlorophenyl groups may favor peripheral target engagement.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s thioether linkage and thiazole-thiophene system may complicate synthesis compared to oxadiazole-based analogues, which are often synthesized via cyclization of thiosemicarbazides .
  • Data Gaps : Experimental data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.

Biological Activity

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyDetails
IUPAC Name 5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
CAS Number 946360-84-5
Molecular Formula C19H13Cl2N3S3
Molecular Weight 426.42 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer, antimicrobial, and antifungal applications. The following sections detail these activities based on recent studies and findings.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cell proliferation. Its thiazolyl and pyridazine moieties are crucial for binding to these targets, potentially leading to apoptosis in cancer cells.
  • Case Study : In a screening of a drug library on multicellular spheroids, compounds resembling this structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Against Bacteria and Fungi : Preliminary assays indicate that derivatives of this compound exhibit antibacterial and antifungal properties comparable to standard treatments. For example, certain thiazole derivatives have been reported to have good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes or receptors involved in cellular processes. This inhibition disrupts normal cellular functions, leading to the death of rapidly dividing cells such as cancer cells.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Anticancer Studies : Compounds similar in structure were found to inhibit tumor growth in vivo models significantly.
  • Antimicrobial Efficacy : Studies indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to traditional antibiotics .
  • Toxicological Assessment : Toxicity studies have shown that while the compound exhibits significant biological activity, it also requires careful assessment for potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the pyridazine-thiazole scaffold in this compound?

  • The compound’s core can be synthesized via palladium-catalyzed cross-coupling reactions or heterocyclic condensation. For the thiazole moiety, cyclization of thiourea derivatives with α-haloketones is effective. The pyridazine ring can be formed via cycloaddition of 1,2-dicarbonyl compounds with hydrazines. Key intermediates (e.g., 3,4-dichlorobenzyl mercaptan) should be prepared under inert conditions to avoid oxidation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the sulfanyl and thiophen-thiazole linkages. Compare spectral data with analogous pyridazine-thiazole derivatives (e.g., shifts in aromatic protons at δ 7.2–8.5 ppm for thiophen-thiazole systems) .

Q. What crystallization methods are suitable for X-ray diffraction analysis of this compound?

  • Slow evaporation of a dichloromethane/hexane mixture at 4°C yields diffraction-quality crystals. Use SHELXL for structure refinement, leveraging its robust handling of heavy atoms (e.g., sulfur and chlorine). Address potential twinning with the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of the thiophen-thiazole moiety be controlled?

  • The thiazole ring formation via Hantzsch synthesis (thiourea + α-bromoketone) may produce regioisomers. Monitor reaction temperature (60–80°C) and use TLC to track intermediates. For selectivity, introduce electron-withdrawing groups (e.g., nitro) on the thiophen ring to direct cyclization .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

  • Perform molecular docking (AutoDock Vina) against targets like phosphodiesterases or kinase enzymes. Parameterize the force field for sulfur and chlorine atoms using DFT-calculated charges (B3LYP/6-31G*). Validate docking poses with molecular dynamics simulations (NAMD, 100 ns) to assess stability .

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved?

  • Use 2D NMR (COSY, NOESY) to clarify through-space interactions. For example, NOE correlations between the pyridazine H-5 proton and thiazole methyl group confirm spatial proximity. If ambiguity persists, compare with crystallographic data to validate substituent orientation .

Q. What strategies mitigate byproduct formation during the sulfanyl group incorporation?

  • The 3,4-dichlorobenzyl mercaptan intermediate is prone to disulfide formation. Use reducing agents (e.g., TCEP) in situ and maintain anhydrous conditions. For nucleophilic substitution on pyridazine, employ polar aprotic solvents (DMF) with Cs₂CO₃ as a base to enhance reactivity .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiazole-Pyridazine Hybrids

StepReagents/ConditionsYield (%)Reference
Thiazole cyclizationThiourea, α-bromo-4-methylacetophenone, EtOH, reflux72–85
Pyridazine couplingPd(PPh₃)₄, K₂CO₃, DMF, 110°C65–78
Sulfanyl incorporation3,4-Dichlorobenzyl mercaptan, Cs₂CO₃, DMF60–70

Table 2. Spectral Benchmarks for Structural Validation

TechniqueDiagnostic FeaturesReference
¹H NMR (500 MHz, CDCl₃)δ 2.5 (s, 3H, thiazole-CH₃), δ 4.3 (s, 2H, SCH₂)
¹³C NMRδ 152.8 (pyridazine C-3), δ 126.5 (thiophen C-2)
HRMS (ESI+)m/z 462.0234 [M+H]⁺ (calc. 462.0231)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

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